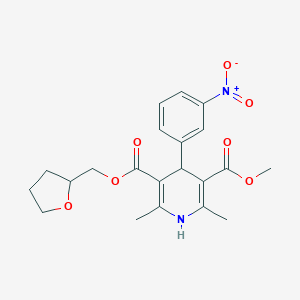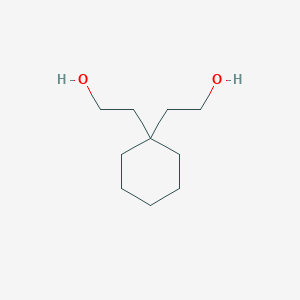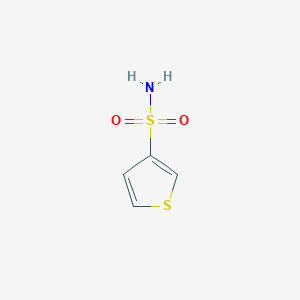
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as MRS7145, is a potent and selective antagonist of the oxytocin receptor. It was first synthesized in 2004 by researchers at Merck Research Laboratories and has been used extensively in scientific research to study the role of oxytocin in various physiological and behavioral processes.
作用機序
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate works by binding to the oxytocin receptor and preventing the binding of oxytocin. The oxytocin receptor is a G protein-coupled receptor that is found in various tissues throughout the body, including the brain, uterus, and mammary glands. When oxytocin binds to the receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and hormones, such as dopamine, serotonin, and cortisol. By blocking the oxytocin receptor, this compound prevents this signaling cascade from occurring and disrupts the normal physiological and behavioral responses to oxytocin.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various tissues throughout the body. In the brain, it has been shown to block the effects of oxytocin on social bonding, trust, and empathy. In the uterus, it has been shown to inhibit the contractions induced by oxytocin and to reduce the release of prostaglandins. In the mammary glands, it has been shown to inhibit the milk ejection reflex induced by oxytocin.
実験室実験の利点と制限
One major advantage of using 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its high selectivity and potency for the oxytocin receptor. This allows researchers to specifically target the effects of oxytocin without affecting other neuropeptides or receptors. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in order to maintain a consistent level of receptor blockade.
将来の方向性
There are several future directions for research involving 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and the oxytocin receptor. One area of interest is the role of oxytocin in psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Another area of interest is the potential therapeutic applications of oxytocin and oxytocin receptor antagonists in various medical conditions, such as preterm labor, breast cancer, and cardiovascular disease. Finally, there is ongoing research into the development of more selective and potent oxytocin receptor antagonists, which could lead to new insights into the role of oxytocin in physiological and behavioral processes.
合成法
The synthesis of 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)ethyl alcohol in the presence of triethylamine to produce the desired ester. The final step involves the methylation of the pyridine nitrogen with iodomethane to yield this compound.
科学的研究の応用
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily used in scientific research to study the role of oxytocin in various physiological and behavioral processes. Oxytocin is a neuropeptide that is involved in a wide range of social and emotional behaviors, including social bonding, trust, empathy, and stress regulation. By blocking the oxytocin receptor with this compound, researchers can investigate the specific role of oxytocin in these processes and gain a better understanding of the underlying mechanisms.
特性
| 92565-17-8 | |
分子式 |
C21H24N2O7 |
分子量 |
416.4 g/mol |
IUPAC名 |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(14-6-4-7-15(10-14)23(26)27)18(13(2)22-12)21(25)30-11-16-8-5-9-29-16/h4,6-7,10,16,19,22H,5,8-9,11H2,1-3H3 |
InChIキー |
FVDUPZNDOAARRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
同義語 |
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate-2-tetrahydrofurfuryl CRE 223 CRE-223 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)






![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)


